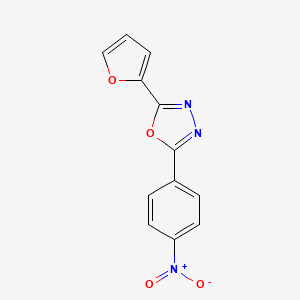![molecular formula C19H32N4O3 B5506282 2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)
2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related diazaspiro[4.5]decan-6-one derivatives often involves intricate steps including cyclization, substitution, and functional group transformations. For instance, synthesis methodologies have been developed for related structures, where cyclization processes yield complex spiro compounds and derivatives through interactions with various reagents, demonstrating the potential synthetic pathways that might be applicable for our target compound (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
The molecular structure of such compounds features a spiro linkage between the diazaspirodecanone core and a tetrahydropyran ring, indicative of the compound’s complex spatial arrangement. Structural elucidation can be accomplished through techniques such as X-ray diffraction analysis, offering insights into the exact configuration and stereochemistry of the molecule (Trishin, Namestnikov, & Belskii, 2001).
Chemical Reactions and Properties
The chemical reactivity of such compounds typically involves interactions at the piperazine and tetrahydropyran moieties, with potential for nucleophilic substitutions and modifications at these sites to yield a variety of derivatives. These reactions are crucial for modifying the compound for specific applications or further functionalization (Mishriky & Moustafa, 2013).
Applications De Recherche Scientifique
Anticancer and Antidiabetic Applications
A study explored the development of spirothiazolidine analogs, including the structural motif related to the compound , for their potential anticancer and antidiabetic properties. These compounds have shown significant activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Some derivatives also exhibited higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors compared with Acarbose, the control antidiabetic drug (Flefel et al., 2019).
Antimicrobial Agents
Another research focused on synthesizing new spirothiazolopyranopyrazole, spirothiazolodihydropyridinopyrazole, and spirothiazolothiopyranopyrazole derivatives as antimicrobial agents. These compounds were tested against various microbial strains, showing potential as new antimicrobial agents (Al-Ahmadi, 1997).
Anticonvulsant Activity
Research into N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives revealed their potential anticonvulsant and neurotoxic properties. The study aimed to identify compounds with effective seizure prevention capabilities with minimal neurotoxic effects. These derivatives demonstrated promising results in preclinical models, suggesting their potential for further development as anticonvulsant medications (Obniska et al., 2006).
Corrosion Inhibition
A study on pyranopyrazole derivatives investigated their role as corrosion inhibitors for mild steel in HCl solution. Through gravimetric, electrochemical, and DFT studies, the derivatives showed high efficiency in preventing corrosion, highlighting their potential application in materials science to enhance the durability and lifespan of metal structures (Yadav et al., 2016).
Propriétés
IUPAC Name |
2-(4-methylpiperazine-1-carbonyl)-7-(oxan-4-yl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O3/c1-20-9-11-21(12-10-20)18(25)22-8-6-19(15-22)5-2-7-23(17(19)24)16-3-13-26-14-4-16/h16H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXJRUCIKIXCDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CCC3(C2)CCCN(C3=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5506203.png)
![[2-(2-methyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5506206.png)



![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B5506229.png)
![N-[4-(cyanomethyl)phenyl]nicotinamide](/img/structure/B5506232.png)

![tert-butyl 4-isopropyl-2,3-dioxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5506245.png)
![4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)
![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)
![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5506263.png)
![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)
